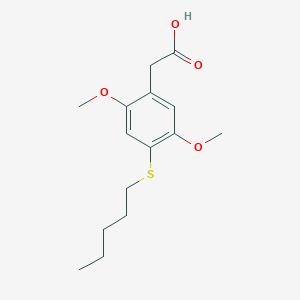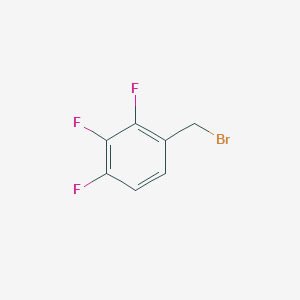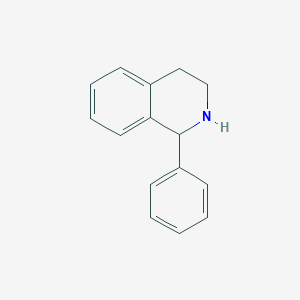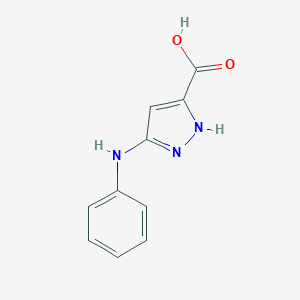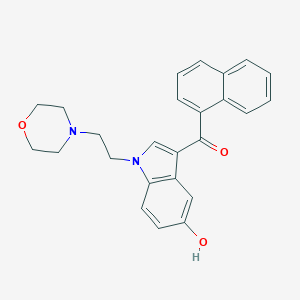
JWH 200 5-hydroxyindole metabolite
Overview
Description
JWH 200 5-hydroxyindole metabolite is an aminoalkylindole that acts as a cannabinoid (CB) receptor agonist . It binds the CB1 receptor with high-affinity (IC50 = 7.8-42 nM) . It is one of several synthetic cannabinoids which have been included in smoking mixtures .
Molecular Structure Analysis
The molecular formula of JWH 200 5-hydroxyindole metabolite is C25H24N2O3 . The InChI code is InChI=1S/C25H24N2O3/c28-19-8-9-24-22 (16-19)23 (17-27 (24)11-10-26-12-14-30-15-13-26)25 (29)21-7-3-5-18-4-1-2-6-20 (18)21/h1-9,16-17,28H,10-15H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of JWH 200 5-hydroxyindole metabolite include a molecular formula of C25H24N2O3 and a formula weight of 400.5 . It is a crystalline solid . The solubility in DMF is 5 mg/ml, in DMSO is 3 mg/ml, and in Ethanol is 5 mg/ml .Scientific Research Applications
I have conducted searches to gather information on the scientific research applications of “JWH 200 5-hydroxyindole metabolite”. However, the available data from the search results is limited and does not provide a detailed analysis for six to eight unique applications across different fields. The information primarily describes JWH 200 as an aminoalkylindole that acts as a cannabinoid (CB) receptor agonist, binding the CB1 receptor with high-affinity, and its expected presence as a urinary metabolite based on the metabolism of closely-related compounds .
Mechanism of Action
Target of Action
The primary target of the JWH 200 5-hydroxyindole metabolite is the cannabinoid (CB) receptor . This compound acts as a CB receptor agonist , binding the CB1 receptor with high affinity .
Mode of Action
The JWH 200 5-hydroxyindole metabolite interacts with its target, the CB1 receptor, by binding to it with high affinity . This binding action triggers a series of biochemical reactions that result in the activation of the receptor and the initiation of its downstream effects.
Pharmacokinetics
It is expected to be a urinary metabolite of jwh 200 based on the metabolism of the closely-related compounds jwh 015 and jwh 018 . The impact of these properties on the compound’s bioavailability is currently unknown.
Safety and Hazards
properties
IUPAC Name |
[5-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c28-19-8-9-24-22(16-19)23(17-27(24)11-10-26-12-14-30-15-13-26)25(29)21-7-3-5-18-4-1-2-6-20(18)21/h1-9,16-17,28H,10-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWRVIWPNCLGLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=C(C3=C2C=CC(=C3)O)C(=O)C4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017854 | |
| Record name | JWH-200 5-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 200 5-hydroxyindole metabolite | |
CAS RN |
133438-72-9 | |
| Record name | JWH-200 5-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



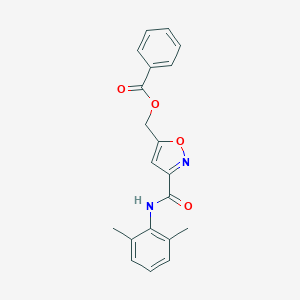

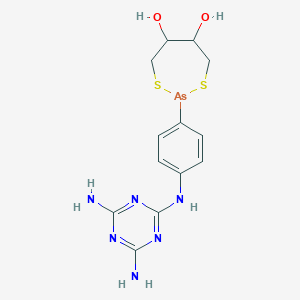

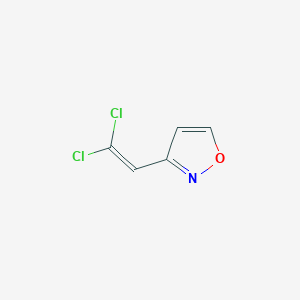
![[2,3-diacetyloxy-6-(cyclohexylcarbamoyl)-5-[4,5-diacetyloxy-6-(cyclohexylcarbamoyl)-2-[[11-(cyclohexylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxyoxan-4-yl] acetate](/img/structure/B142618.png)
